Tenatoprazole is a potent proton pump inhibitor (PPI) that belongs to the class of medications designed to reduce gastric acid secretion. It functions as a prodrug, which is converted into its active form—sulfenamide or sulfenic acid—within the acidic environment of the stomach. This active compound subsequently binds to cysteine residues on the gastric H,K-ATPase enzyme, inhibiting acid secretion effectively. The chemical structure of Tenatoprazole is represented by the molecular formula and a molar mass of approximately 346.405 g/mol .
Tenatoprazole exhibits significant biological activity as a proton pump inhibitor. It has demonstrated a higher bioavailability in its sodium salt hydrate form compared to its free form, which enhances its therapeutic efficacy . The pharmacokinetics include a half-life ranging from 4.8 to 7.7 hours, allowing for prolonged acid suppression effects compared to other PPIs like omeprazole and esomeprazole .
The synthesis of Tenatoprazole involves multiple steps:
This method emphasizes the use of less toxic solvents and conditions that are more environmentally friendly compared to traditional synthesis routes.
Tenatoprazole is primarily used in clinical settings for:
Interaction studies have shown that Tenatoprazole has a distinct binding profile compared to other PPIs. Its binding at cysteine 813 and cysteine 822 allows for sustained inhibition of the proton pump, which can lead to a more prolonged effect on gastric pH levels compared to other medications in its class . Additionally, it has been observed that Tenatoprazole's bioavailability can be significantly influenced by its formulation as a sodium salt hydrate.
Several compounds share structural similarities with Tenatoprazole, primarily other PPIs. Here is a comparison highlighting their unique features:
| Compound Name | Binding Sites | Unique Features |
|---|---|---|
| Omeprazole | Cysteine 813, Cysteine 892 | First PPI developed; rapid activation |
| Esomeprazole | Cysteine 813, Cysteine 892 | S-enantiomer of omeprazole; improved pharmacokinetics |
| Lansoprazole | Cysteine 813, Cysteine 321 | Rapid absorption; effective for short-term use |
| Pantoprazole | Cysteine 813, Cysteine 822 | Unique in its prolonged action and lower drug interactions |
| Rabeprazole | Cysteine 813, Cysteine 321 | Fast onset; less affected by food intake |
Tenatoprazole's unique advantage lies in its higher stability under acidic conditions and greater bioavailability when formulated as a sodium salt hydrate compared to other PPIs .
The synthesis of tenatoprazole sodium relies primarily on the condensation reaction between 2-mercapto-5-methoxyimidazo[4,5-b]pyridine and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride [1]. This fundamental coupling reaction represents the cornerstone of tenatoprazole production and has undergone significant methodological improvements to enhance yield and purity.
The original synthesis methodology, as described in the foundational patent literature, involves a condensation reaction carried out in the presence of potassium hydroxide using ethanol and chloroform as solvents [4]. This approach yielded the sulfide intermediate with approximately 73% efficiency [4]. However, subsequent research has demonstrated that solvent-free condensation reactions can achieve superior results, with yields reaching 98% under optimized conditions [4].
Recent advances in condensation methodology have focused on temperature optimization as a critical parameter. Systematic studies examining reaction temperatures ranging from 0°C to reflux conditions revealed significant yield variations [1]. At temperatures between 0°C and 10°C, minimal variation in yield was observed, while elevated temperatures demonstrated marked improvements [1]. The most substantial enhancement occurred when reactions were conducted at reflux conditions, achieving 90% yields compared to 66-70% at lower temperatures [1].
| Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|
| 30 | 3 | 66 |
| 30 | 6 | 70 |
| 50 | 6 | 75 |
| 70 | 6 | 81 |
| Reflux | 6 | 90 |
Table 1: Temperature Effects on Sulfide Formation Yield [1]
Alternative methodologies have emerged that eliminate the requirement for chloroform, addressing environmental and safety concerns associated with halogenated solvents [7]. These novel approaches utilize aqueous-alcoholic reaction media, demonstrating both environmental sustainability and enhanced process economics [7]. The water-based condensation methodology not only provides improved yields but also facilitates easier purification processes [12].
Advanced condensation techniques have incorporated phase-transfer catalysis principles to improve reaction efficiency [7]. These methodologies employ quaternary ammonium salts as phase-transfer agents, enabling effective mixing of organic and aqueous phases during the condensation process [7]. The resulting improvements in mass transfer characteristics contribute to enhanced reaction rates and more consistent product quality [7].
Tenatoprazole exists as a chiral compound with distinct pharmacokinetic properties for each enantiomer, necessitating sophisticated synthetic approaches for enantiomeric control [5]. The S-enantiomer demonstrates significantly different metabolic characteristics compared to the R-enantiomer, with the S-isomer exhibiting approximately seven times slower metabolism rates [10].
Enantioselective synthesis of tenatoprazole has been achieved through asymmetric oxidation of the corresponding prochiral sulfide intermediate [5] [6]. The methodology employs vanadium-based catalysts in combination with chiral ligands derived from substituted salicylic aldehydes and chiral amino-alcohols [5]. The most effective ligand system identified is 2,4-di-tert-butyl-6-[1-S-hydroxymethyl-2-methyl-propylimino)-methyl]-phenol, which provides exceptional enantioselectivity [5].
The chiral synthesis process utilizes hydrogen peroxide as the oxidizing agent, preferably in concentrations exceeding 30% [5]. Vanadium acetylacetonate serves as the primary catalyst, with the reaction conducted in neutral or weakly basic media using solvents such as methanol, tetrahydrofuran, methylene chloride, acetonitrile, or toluene [5]. Tertiary amines including pyridine, diisopropylethylamine, or triethylamine function as bases to maintain optimal reaction conditions [5].
Alternative approaches to chiral tenatoprazole synthesis employ D-(-)-diethyl tartrate and tetraisopropyl titanate as chiral reagents [6]. This methodology utilizes cumene hydroperoxide as the oxidizing agent under alkaline conditions [6]. Optimization studies demonstrate that reaction temperatures of 0°C and extended reaction times of 20 hours provide optimal enantioselectivity [6].
The prochiral sulfide precursor, 2-[2-(4-methoxy-3,5-dimethyl-pyridine)methylmercapto]-5-methoxy-imidazo[4,5-b]pyridine, is prepared through nucleophilic substitution under alkaline conditions [6]. Following double recrystallization, this intermediate can be obtained with yields of 80% and purities exceeding 99.6% [6].
Enantiomeric separation techniques have been developed using chiral chromatography methods based on differential affinity between enantiomers and chiral selectors in the stationary phase [5]. These separation processes can achieve chiral purities exceeding 98.8% based on surface area analysis [5]. High-performance liquid chromatography with chiral stationary phases provides an alternative approach for obtaining pure enantiomers from racemic mixtures [5].
The transition from laboratory-scale synthesis to industrial production of tenatoprazole sodium presents numerous technical and economic challenges that require systematic optimization [8]. Multi-kilogram scale processes have been developed with overall yields reaching 72% while maintaining product purities of 99.8% by high-performance liquid chromatography analysis [8].
One of the primary challenges in industrial-scale production involves the oxidation step, where precise control of reaction conditions is essential to prevent over-oxidation and sulfone formation [1] [8]. The original process utilized meta-chloroperbenzoic acid in chloroform at concentrations of 100 milliliters per gram of substrate, which proved problematic for large-scale implementation due to solvent requirements and environmental concerns [4] [12].
Process improvements have focused on solvent optimization and reaction condition refinement [1]. Dichloromethane has been identified as the optimal solvent for the sulfoxidation reaction, providing 89% yields when reactions are conducted at -10°C for 30 minutes using 0.99 equivalents of hydrogen peroxide [1]. This represents a significant improvement over alternative solvents such as water (17% yield), methanol (78% yield), ethanol (75% yield), and chloroform (81% yield) [1].
| Solvent | Time (minutes) | Yield (%) |
|---|---|---|
| Water | 60 | 17 |
| Methanol | 30 | 78 |
| Ethanol | 30 | 75 |
| Chloroform | 30 | 81 |
| Dichloromethane | 30 | 89 |
Table 2: Solvent Effects on Sulfoxidation Yield [1]
Industrial-scale processes have incorporated advanced purification methodologies that eliminate traditional column chromatography requirements [8]. These streamlined purification approaches utilize selective precipitation and crystallization techniques, reducing both processing time and manufacturing costs [8]. The development of processes requiring no intermediate purification steps represents a significant advancement in manufacturing efficiency [8].
Temperature control presents another critical challenge in industrial production, particularly during the oxidation phase [12]. Maintaining temperatures between -10°C and -5°C during oxidation minimizes sulfone impurity formation while ensuring complete conversion of the sulfide intermediate [21]. Industrial implementations require sophisticated temperature control systems and monitoring equipment to maintain these narrow temperature ranges consistently [12].
Scale-up considerations include the management of heat generation during exothermic reactions, particularly during the condensation and oxidation steps [12]. Industrial reactors must incorporate adequate heat removal capacity and temperature monitoring systems to prevent runaway reactions and ensure product quality consistency [12]. The implementation of continuous monitoring systems for reaction progress using thin-layer chromatography or high-performance liquid chromatography analysis enables real-time process control [12].
Comprehensive impurity profiling of tenatoprazole sodium has identified multiple degradation products and process-related impurities that require systematic monitoring and control [13] [14]. Forced degradation studies conducted according to International Council for Harmonisation guidelines reveal extensive degradation under acidic, neutral, and oxidative conditions, with mild degradation observed under basic conditions [14].
The primary process-related impurities include tenatoprazole sulfide, tenatoprazole sulfone, and various hydroxylated metabolites [2] [10]. Tenatoprazole sulfide represents the major degradation product, formed spontaneously and non-enzymatically from tenatoprazole even under neutral conditions [2]. This compound undergoes further oxidation to form additional metabolites including 5'-hydroxy tenatoprazole and 5'-hydroxy tenatoprazole sulfide [2].
Advanced analytical methodologies have been developed for impurity detection and quantification using reverse-phase high-performance liquid chromatography with photodiode array detection [14] [17]. The optimized analytical conditions employ a Kromasil C18 column with methanol:tetrahydrofuran:acetate buffer (68:12:20 volume ratio) as the mobile phase, adjusted to pH 6.0 with acetic acid [14]. Detection at 307 nanometers provides optimal sensitivity across the concentration range of 0.5 to 160 micrograms per milliliter [14].
| Parameter | Value |
|---|---|
| Theoretical Plates | 2670 ± 30 |
| Tailing Factor | 1.38 ± 0.02 |
| Capacity Factor | 2.8 ± 0.02 |
| Peak Purity Angle | 0.121 |
| Purity Threshold | 0.245 |
Table 3: System Suitability Parameters for Tenatoprazole Analysis [17]
Mass spectrometric analysis using ultra-performance liquid chromatography with electrospray ionization and time-of-flight detection has enabled comprehensive characterization of metabolites and degradation products [2]. This analytical approach provides molecular formula determination, accurate mass measurements, and fragmentation patterns essential for structural elucidation [2]. Key metabolites identified include various hydroxylated derivatives with molecular formulas of C16H18N4O4S and retention times ranging from 2.2 to 5.5 minutes [2].
Stability-indicating analytical methods have been validated for specificity, linearity, accuracy, precision, limits of detection, limits of quantitation, and robustness [14] [17]. The methods demonstrate linear responses with correlation coefficients exceeding 0.999 across the analytical range [14]. Limits of detection and quantitation values of 0.49 and 1.50 micrograms per milliliter respectively indicate excellent analytical sensitivity [17].
Quality control protocols incorporate both chemical and physical testing parameters [16] [18]. High-performance liquid chromatography methods with ultraviolet detection at 295-306 nanometers provide quantitative analysis with lower limits of quantitation of 20 nanograms per milliliter [16] [18]. Validation studies demonstrate between-batch and within-batch precision values of 2.9-6.3% and 1.4-5.8% respectively [16]. Accuracy studies show between-batch and within-batch values of 95.1-104.1% and 92.4-101.0% respectively [16].
Tenatoprazole sodium exhibits pKa ≈ 4.1 and logP ≈ 2.7, is sparingly soluble in neutral aqueous media but dissolves readily in organic solvents such as methanol [1] [2]. Its rapid acid-catalysed degradation (t₁∕₂ < 3 min at pH 1.2) necessitates enteric protection and low-pH exclusion during analytical work [3].
All validated procedures converge on reversed-phase octadecylsilane supports (5 µm, 150–250 mm × 4.6 mm). The most widely adopted mobile phase combines methanol, tetrahydrofuran and 25 mm ammonium acetate buffer (68 : 12 : 20, v/v, pH 6.0) delivered isocratically at 1.0 mL min⁻¹ [5]. This composition balances peak efficiency (2,670 theoretical plates) with analyte stability by maintaining mildly acidic pH while avoiding strong protonation [5].
Domagala and co-workers used ultra-performance liquid chromatography on a bridged-ethylene hybrid C18 column (1.7 µm, 100 mm) with an acetonitrile–phosphate buffer gradient (25 : 75, v/v, pH 7.3) and quadrupole time-of-flight detection to resolve five oxidative metabolites alongside the parent compound in human liver microsomes [6]. Multiple reaction monitoring transitions m/z 424 → 177 for tenatoprazole and m/z 346 → 198 for the internal standard gave a lower limit of quantification of 1 ng mL⁻¹ and an extraction recovery of 89% [7].
Liu et al. described a dog-plasma method using liquid–liquid extraction into diethyl ether, isocratic phosphate buffer (pH 4.7)–acetonitrile (70 : 30) elution, ultraviolet detection at 306 nm, and linearity from 20 ng mL⁻¹ to 5 µg mL⁻¹ (r² = 0.9992) [4]. Rat-plasma work by Nirogi et al. extended the dynamic range to 6,000 ng mL⁻¹ with within-batch precision ≤ 5.8% and accuracy 92.4–101.0% [8].
| Matrix | Column | Detector | Linear range | Limit of quantification | Precision (% relative standard deviation) | Accuracy (% recovery) | Source |
|---|---|---|---|---|---|---|---|
| Dog plasma | Diamonsil C18, 150 × 4.6 mm | Ultraviolet, 306 nm | 0.02–5.0 µg mL⁻¹ | 20 ng mL⁻¹ [4] | ≤ 4.6% [4] | 95.1–104.1% [4] | 1 |
| Rat plasma | octadecylsilane, 200 × 4.6 mm | Ultraviolet, 295 nm | 20–6,000 ng mL⁻¹ | 20 ng mL⁻¹ [8] | ≤ 6.3% [8] | 92.4–101.0% [8] | 16 |
| Human liver microsome incubate | Gemini C18, 150 × 4.6 mm | Quadrupole time-of-flight mass spectrometer | 1–500 µM | 1 ng mL⁻¹ [6] | ≤ 5.0% [6] | 96–103% [6] | 2 |
Tenatoprazole sodium tablets (20 mg nominal strength) were exposed to hydrolytic (0.1 mol L⁻¹ hydrochloric acid, 0.1 mol L⁻¹ sodium hydroxide), oxidative (30% hydrogen peroxide), photolytic (254 nm and 366 nm, 200 W h m⁻²), and thermolytic (60 °C, 8 h dry heat) stress following International Council for Harmonisation guideline Q1A(R2) [5].
The high performance liquid chromatography method described in section 3.1.1 baseline-resolved all major degradation products with a five-minute run time. Photodiode-array analysis confirmed purity angles below purity thresholds for every stress condition, verifying spectral homogeneity of the parent peak [5].
| Stress condition | Main degradant retention times (min) | Remaining parent (%) | Peak purity (angle / threshold) | Source |
|---|---|---|---|---|
| 0.1 mol L⁻¹ hydrochloric acid, 80 °C, 1 h | 3.005, 3.346, 4.260 | 75.7% [5] | 0.247 / 0.415 [5] | 21 |
| 0.1 mol L⁻¹ sodium hydroxide, 80 °C, 2 h | 2.307, 2.728, 3.516 | 93.2% [5] | 0.278 / 0.389 [5] | 21 |
| 30% hydrogen peroxide, 80 °C, 1 h | 2.986, 3.315, 4.246 | 78.5% [5] | 0.403 / 0.638 [5] | 21 |
| Ultraviolet 254 nm, 26 h | 4.202 | 96.5% [5] | 0.189 / 0.278 [5] | 21 |
| Ultraviolet 366 nm, 26 h | None detected | 99.8% [5] | 0.289 / 0.356 [5] | 21 |
| Dry heat 60 °C, 8 h | None detected | 99.7% [5] | 0.265 / 0.315 [5] | 21 |
Linearity (0.5–160 µg mL⁻¹, r² > 0.999), precision (≤ 1.3% relative standard deviation), accuracy (98–102%), limit of detection 0.49 µg mL⁻¹, and limit of quantification 1.50 µg mL⁻¹ meet regulatory expectations [5]. Robustness tests varying flow, pH, temperature and organic composition produced assay variation < 2% [5].
Using United States Pharmacopeia paddle apparatus II (50 rpm, 37 °C, 450 mL 0.1 mol L⁻¹ hydrochloric acid), tenatoprazole tablets released only ≤ 7% drug in two hours, confirming effective enteric protection [5] [3]. After medium change to 0.05 mol L⁻¹ phosphate buffer pH 6.8 (simulated intestinal fluid), cumulative release reached 97% within 45 minutes [5].
| Time (min) | Cumulative release (%) in phosphate buffer pH 6.8 [5] |
|---|---|
| 5 | 10 [5] |
| 10 | 25 [5] |
| 20 | 55 [5] |
| 30 | 86 [5] |
| 40 | 95 [5] |
| 45 | 97 [5] |
Enteric-coated tablets employing hypromellose acetate succinate, hydroxypropyl methylcellulose phthalate, or methacrylic acid copolymer were evaluated under the United States Pharmacopeia two-stage protocol (0.1 mol L⁻¹ hydrochloric acid, 2 h; phosphate buffer pH 6.8, 10 h, 75 rpm). Formulation F5e, coated with 10% methacrylic acid copolymer, matched the innovator profile with a similarity factor f₂ = 67.5 and released 88.8% within ten hours [3].
| Hour | F5e cumulative release (%) | Innovator cumulative release (%) | f₂ contribution |
|---|---|---|---|
| 3 | 8.6 [3] | 8.9 [3] | — |
| 6 | 45.6 [3] | 42.5 [3] | — |
| 8 | 65.9 [3] | 66.4 [3] | — |
| 10 | 88.8 [3] | 89.7 [3] | f₂ = 67.5 ( > 50 indicates similarity ) [3] |
Accelerated stability testing (40 °C / 75% relative humidity, 3 months) produced no significant change in acid-stage integrity or phosphate-buffer release (variation ≤ 2%) [3].